molecular formula C21H21NO6S B2652464 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid CAS No. 1343794-31-9

2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid

Cat. No. B2652464
CAS RN: 1343794-31-9
M. Wt: 415.46
InChI Key: GYOCQRRBWOTDJV-UHFFFAOYSA-N
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Description

The compound “2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid” is a chemical compound with the CAS Number: 1343794-31-9 . It has a molecular weight of 415.47 . The IUPAC name of the compound is { (1,1-dioxidotetrahydro-3-thienyl) [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid .


Molecular Structure Analysis

The InChI code for the compound is 1S/C21H21NO6S/c23-20 (24)11-22 (14-9-10-29 (26,27)13-14)21 (25)28-12-19-17-7-3-1-5-15 (17)16-6-2-4-8-18 (16)19/h1-8,14,19H,9-13H2, (H,23,24) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Heterobifunctional Cross-linking Reagents

One significant application of this chemical structure is in the synthesis of heterobifunctional cross-linking reagents. These reagents are used for coupling peptides to liposomes, which is a crucial technique in immunization strategies employing synthetic peptides. The study by Frisch, Boeckler, and Schuber (1996) highlights the synthesis of thiol-reactive heterobifunctional reagents and their phospholipid amide derivatives, designed for incorporation into liposomal constructs. The hydrophilic polyoxyethylene chains introduced by these reagents are intended to enhance accessibility and reduce intrinsic immunogenicity, potentially overcoming challenges such as carrier-induced epitopic suppression Frisch, B., Boeckler, C., & Schuber, F. (1996).

Surfactants for Carbon Nanotubes

Another application is found in the dispersion of carbon nanotubes (CNTs). Cousins et al. (2009) explored the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for CNTs. These surfactants were further converted into enzymatically activated CNT surfactants, creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This development is significant for the practical application of CNTs in various fields, including materials science and biotechnology Cousins, B., Das, A., Sharma, R., Li, Y., Mcnamara, J., Hillier, I. H., Kinloch, I., & Ulijn, R. (2009).

Protective Groups in Peptide Synthesis

Furthermore, the compound has applications in peptide synthesis, particularly as a protective group. Johnson, Quibell, Owen, and Sheppard (1993) demonstrated the use of N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives as intermediates for preparing peptides with reversibly protected peptide bonds. This method aids in preventing interchain association during solid-phase peptide synthesis, a critical factor in synthesizing "difficult sequences" Johnson, T., Quibell, M., Owen, D., & Sheppard, R. (1993).

Synthesis of Carbonylated Peptides

Waliczek, Kijewska, Stefanowicz, and Szewczuk (2015) explored an efficient method for the solid-phase synthesis of carbonylated peptides. This research involved the design and synthesis of a fully protected derivative of a novel unnatural amino acid, demonstrating the synthesis of peptides containing an oxidatively modified residue. Such advancements are vital for understanding oxidative modifications in peptides related to various diseases Waliczek, M., Kijewska, M., Stefanowicz, P., & Szewczuk, Z. (2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S/c23-20(24)11-22(14-9-10-29(26,27)13-14)21(25)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOCQRRBWOTDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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